
4-Azetidinomethyl-4'-chlorobenzophenone
Description
4-Azetidinomethyl-4'-chlorobenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group to the benzophenone scaffold, with a chlorine substituent at the para position of the second benzene ring. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Benzophenones with para-substituents are widely studied for their roles as photoinitiators, pharmaceutical intermediates, and bioactive molecules .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMVGWGEOTDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642800 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-49-5 | |
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azetidinomethyl-4’-chlorobenzophenone typically involves the reaction of 4-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Azetidinomethyl-4’-chlorobenzophenone may involve large-scale batch or continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Azetidinomethyl-4’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Azetidinomethyl-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-chlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the benzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 4-Azetidinomethyl-4'-chlorobenzophenone with related benzophenones:
Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility | Key Functional Groups |
---|---|---|---|---|---|
This compound* | C₁₇H₁₅ClNO | 292.76 | ~150–160 (estimated) | Moderate in polar organic solvents | Azetidine, Chlorobenzophenone |
4-Amino-4'-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | 92–94 (lit.) | Soluble in DMSO, ethanol | Amino, Chlorobenzophenone |
4-Bromo-4'-chlorobenzophenone | C₁₃H₈BrClO | 295.56 | 149–150 | Insoluble in water; soluble in THF | Bromo, Chlorobenzophenone |
4-Chloro-4'-fluorobenzophenone | C₁₃H₈ClFO | 234.65 | 60–62 | Soluble in benzene, acetone | Fluoro, Chlorobenzophenone |
4-Hydroxy-4'-chlorobenzophenone | C₁₃H₉ClO₂ | 232.66 | 135–137 | Soluble in NaOH; insoluble in water | Hydroxyl, Chlorobenzophenone |
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The azetidinomethyl group (electron-donating) contrasts with halogen (Cl, Br, F) or hydroxyl (electron-withdrawing) substituents, influencing electronic distribution and reactivity. For example, 4-amino-4'-chlorobenzophenone exhibits enhanced nucleophilicity due to the amino group, enabling participation in condensation reactions .
- Thermal Stability: Higher melting points in brominated derivatives (e.g., 4-Bromo-4'-chlorobenzophenone, 149–150°C) suggest greater crystallinity and stability compared to fluorinated analogs (60–62°C) .
Reactivity Trends :
- The azetidinomethyl group may undergo ring-opening reactions under acidic conditions, unlike stable halogen substituents.
- Amino and hydroxyl derivatives are prone to electrophilic substitution (e.g., acylation, sulfonation), while bromo and iodo groups facilitate Suzuki couplings .
Biological Activity
Overview
4-Azetidinomethyl-4'-chlorobenzophenone (CAS Number: 898756-49-5) is an organic compound belonging to the benzophenone family. It features an azetidinomethyl group and a chlorine atom attached to the benzophenone structure. The molecular formula is C₁₇H₁₆ClNO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Reaction of 4-Chlorobenzophenone with Azetidine : This is conducted in the presence of bases such as potassium carbonate or sodium hydride, often using solvents like dichloromethane or toluene at room temperature.
- Purification : The product is purified using techniques like recrystallization or column chromatography.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
The compound has also been explored for its anticancer properties . Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound appears to interfere with the normal progression of the cell cycle, leading to cell death.
- Targeting Specific Enzymes : It may modulate the activity of kinases and proteases involved in cancer cell survival.
- Signaling Pathways Modulation : The compound has been shown to affect pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cancer cell growth and survival.
The biological activity of this compound can be attributed to its structural features:
- Azetidine Ring : This cyclic structure enhances the compound's ability to interact with biological targets.
- Chlorine Atom : The presence of chlorine may influence the reactivity and binding affinity of the compound towards various enzymes and receptors.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:
Compound Name | Structure Features | Biological Activity |
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4-Chlorobenzophenone | Lacks azetidinomethyl group | Limited antimicrobial properties |
4'-Azetidinomethyl-3-chlorobenzophenone | Chlorine at a different position | Similar antimicrobial properties |
4,4'-Dichlorobenzophenone | Contains two chlorine atoms | Increased cytotoxicity |
The azetidinomethyl group in this compound contributes significantly to its distinct biological properties compared to other derivatives.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) effective against both strains, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
Another study investigated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential role as an anticancer agent.
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